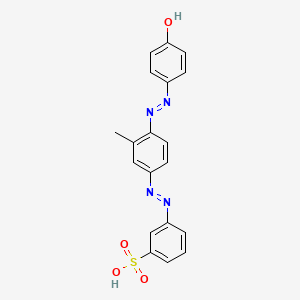
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is an aromatic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is notable for its applications in dyeing and pigmentation, as well as its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid for sulfonation) or nitrating mixtures (e.g., nitric acid and sulfuric acid for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in imaging techniques and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, which can influence cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Another aromatic sulfonic acid with similar chemical properties but different applications.
Azobenzene: A simpler azo compound used extensively in dyeing and as a molecular switch in photomechanical processes.
4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts: A class of azo compounds with significant antibacterial and antioxidant properties.
Uniqueness
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methylphenyl)azo)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual azo groups and sulfonic acid functionality make it particularly useful in applications requiring strong coloration and potential biological activity.
Propiedades
Número CAS |
63216-99-9 |
|---|---|
Fórmula molecular |
C19H16N4O4S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
3-[[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N4O4S/c1-13-11-16(22-21-15-3-2-4-18(12-15)28(25,26)27)7-10-19(13)23-20-14-5-8-17(24)9-6-14/h2-12,24H,1H3,(H,25,26,27) |
Clave InChI |
WERWRDQEUMUEIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















